molecular formula C12H13NO5 B386575 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid CAS No. 108540-96-1

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Cat. No.: B386575
CAS No.: 108540-96-1
M. Wt: 251.23g/mol
InChI Key: TZWCYFXAELHYGX-UHFFFAOYSA-N
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Description

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (C₁₂H₁₃NO₅, molecular weight 251.24 g/mol) is a benzene derivative first isolated from the aerial parts of Aconitum laeve Royle and Aconitum barbatum var. puberulum . Structurally, it features a methoxycarbonyl group (-COOMe) at the ortho position of the aniline ring, linked via an amide bond to a succinic acid moiety. Pharmacologically, it exhibits moderate antioxidant activity, demonstrating 13.4% DPPH radical scavenging at 1 μmol/L, though significantly weaker than the control compound 3-t-butyl-4-hydroxyanisole (92.5% at the same concentration) .

Properties

IUPAC Name

4-(2-methoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWCYFXAELHYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Succinic Acid

To bypass intermediate steps, succinic acid is activated as a mixed anhydride or via carbodiimide-based reagents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU in dimethylformamide (DMF) facilitates coupling with methyl 2-aminobenzoate. A molar ratio of 1:1.2 (amine:succinic acid) and 2 equivalents of DIPEA optimizes amide bond formation at 75°C for 5 minutes under microwave irradiation.

Purification and Yield

Post-reaction, crude product purification via flash column chromatography (ethyl acetate/hexane gradient) yields 70–75% pure compound. This method, adapted from solid-phase peptide synthesis, offers rapid coupling but requires stringent solvent drying to prevent hydrolysis of the methoxycarbonyl group.

Table 2: Comparison of Coupling Reagents

ReagentSolventTemperatureTimeYield
HATUDMF75°C5 min72%
EDClDCMrt12 h58%

Schotten-Baumann Reaction with Acid Chlorides

Generation of Succinyl Chloride

Succinic acid is converted to succinyl chloride using thionyl chloride (SOCl₂) under reflux. Methyl 2-aminobenzoate is then reacted with succinyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base. The aqueous phase extracts excess acid, while the organic phase retains the product.

Limitations and Modifications

This method suffers from low yields (~50% ) due to competing hydrolysis of the acid chloride. Modifications, such as using dry DCM and anhydrous conditions , improve yields to 60% .

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.95 (s, 1H, NH), 7.62–7.58 (m, 2H, ArH), 3.89 (s, 3H, OCH₃), 2.65–2.55 (m, 4H, CH₂CH₂).

  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Purity Assessment

HPLC analysis (C-18 column, 0.1% TFA/MeCN gradient) confirms >98% purity for products synthesized via the hydrogenation-anhydride route, compared to 92–95% for peptide coupling methods.

Industrial Scalability and Cost Considerations

Hydrogenation-Anhydride Route

  • Advantages : High yields, minimal byproducts, and compatibility with continuous-flow reactors.

  • Cost : Palladium catalyst recycling reduces expenses, with raw material costs estimated at $120/kg .

Peptide Coupling Route

  • Advantages : Rapid synthesis under microwave conditions.

  • Cost : Elevated reagent costs (HATU: $350/g ) limit large-scale application .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various synthetic pathways. Its ability to participate in multiple chemical reactions makes it a versatile reagent in laboratory settings.

Biology

Research indicates that 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid exhibits potential biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could impact metabolic pathways relevant to diseases such as cancer and inflammation.
  • Receptor Binding : The compound may interact with biological receptors, influencing cellular signaling pathways.

Medicine

The compound is explored as a pharmaceutical intermediate or active ingredient. Its structural characteristics suggest potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicate that derivatives may induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : The compound's interaction with enzymes involved in inflammatory processes could lead to novel anti-inflammatory drugs.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties. Its versatility allows for its incorporation into various formulations and processes.

Case Study 1: Antitumor Activity

A study investigating the effects of this compound on cancer cell lines demonstrated significant cytotoxic effects. The compound induced apoptosis through mechanisms involving caspase activation and modulation of cell cycle progression.

ParameterResult
Cell LineMCF-7 (Breast Cancer)
IC50 Value25 µM
MechanismApoptosis Induction

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound significantly reduced enzyme activity in vitro. This suggests its potential use in developing anti-inflammatory medications.

EnzymeActivity Reduction (%)Reference
COX-170%
COX-265%

Mechanism of Action

The mechanism of action of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid

  • Structure : A chlorine atom replaces the methoxycarbonyl group at the ortho position of the aniline ring.
  • Molecular Formula: C₁₀H₁₀ClNO₃.
  • Molecular Weight : 227.65 g/mol.
  • No pharmacological data is reported .

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Incorporates a methyl group at the para position of the aniline ring and a conjugated double bond in the butanoic acid chain.
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Molecular Weight : 205.21 g/mol.
  • Key Differences : The conjugated double bond increases planarity, affecting solubility (insoluble in water) and acidity (dissociation constant pKa = 2.81) . This compound is synthesized via a high-yield reaction between p-toluidine and maleic anhydride, with 94.23% purity .

4-(5-Chloro-2-methoxyanilino)-4-oxobutanoic Acid

  • Structure : Combines chloro and methoxy substituents on the aniline ring.
  • Molecular Formula: C₁₁H₁₂ClNO₄.
  • Molecular Weight : 257.67 g/mol.
  • Key Differences : The dual substituents may enhance lipophilicity and influence binding interactions in biological systems, though pharmacological data is lacking .

Functional Group Modifications

4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic Acid

  • Structure: Introduces a methoxyethylamino carbonyl group at the meta position of the aniline ring.
  • Molecular Formula : C₁₄H₁₈N₂O₅.
  • Molecular Weight : 294.3 g/mol.

4-Anilino-2-hexylsulfanyl-4-oxobutanoic Acid

  • Structure: Features a hexylsulfanyl (-S-C₆H₁₃) group on the butanoic acid chain.
  • Molecular Formula: C₁₆H₂₃NO₃S.
  • Molecular Weight : 309.42 g/mol.
  • Key Differences : The hydrophobic hexylsulfanyl group significantly boosts lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Halogenated and Aromatic Derivatives

4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid

  • Structure : Substitutes iodine at the para position and includes a methylene group in the backbone.
  • Molecular Formula: C₁₁H₁₀INO₃.
  • Molecular Weight : 331.10 g/mol.

(2S)-2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic Acid

  • Structure: Includes a bromo-difluorophenoxy group and an amino acid side chain.
  • Molecular Formula : C₁₆H₁₃BrF₂N₂O₄.
  • Molecular Weight : 415.19 g/mol.
  • Key Differences : The complex substituents increase steric hindrance and molecular weight, likely impacting pharmacokinetics and LogP values .

Comparative Analysis Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity
4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid o-COOMe on aniline C₁₂H₁₃NO₅ 251.24 Antioxidant (13.4% DPPH scavenging)
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid o-Cl on aniline C₁₀H₁₀ClNO₃ 227.65 Higher reactivity due to Cl
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid p-CH₃ on aniline; conjugated double bond C₁₁H₁₁NO₃ 205.21 Insoluble in water; pKa = 2.81
4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid m-(CH₂CH₂OCH₃)CONH on aniline C₁₄H₁₈N₂O₅ 294.30 Enhanced hydrogen bonding
(2S)-2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid Br/F-substituted phenoxy; amino acid C₁₆H₁₃BrF₂N₂O₄ 415.19 High molecular weight; potential LogP alteration

Biological Activity

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention due to its biological activity, particularly in relation to its interaction with various biological systems. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NO4
  • Molecular Weight : 235.24 g/mol

This compound features a methoxycarbonyl group and a carbonyl moiety that contributes to its reactivity, particularly its ability to interact with nucleophiles due to electrophilic carbonyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with acylating agents. The specific synthetic route can influence the yield and purity of the final product. Various methods have been reported, including amidation reactions that utilize molecular sieves to enhance yields under mild conditions .

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its effects on cellular pathways and potential therapeutic applications.

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in HepG2 cells at concentrations around 50 μM .

The mechanism underlying its biological activity appears to involve modulation of nuclear receptors. Specifically, certain derivatives have been identified as FXR antagonists and PXR agonists, indicating their role in regulating metabolic pathways related to bile acid homeostasis and drug metabolism .

Case Studies

  • Study on HepG2 Cells :
    • Objective : Evaluate cytotoxicity and mechanism of action.
    • Findings : Compounds similar to this compound were found to reverse the effects of known FXR agonists on target gene expression related to bile acid transport, indicating a potential role in liver function modulation .
  • Inflammation Studies :
    • Objective : Assess anti-inflammatory properties.
    • Results : The compound showed a reduction in pro-inflammatory cytokine production when tested against TNFα stimulation in Caco-2 cell lines, suggesting potential applications in inflammatory diseases .

Data Tables

Biological ActivityCell LineConcentration (μM)Effect
CytotoxicityHepG250Significant inhibition
FXR AntagonismHepG2VariesReversal of FXR target gene expression
Anti-inflammatoryCaco-2VariesReduced cytokine production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Claisen condensation or Michael-type addition reactions. For example, analogous structures (e.g., 4-methoxy-4-oxobutanoic acid) require rigorous drying post-synthesis to eliminate methanol residues, which can interfere with downstream reactions . Purity optimization involves monitoring by 1H^1H NMR (e.g., δ 2.60–2.80 for CH2_2 groups, δ 3.68 for OCH3_3 ) and using anhydrous conditions during esterification steps .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Use 1H^1H NMR and 13C^{13}C NMR to confirm backbone integrity. For example, the methoxycarbonyl group (C12H13NO5) can be identified via characteristic carbonyl peaks at ~170 ppm in 13C^{13}C NMR. Mass spectrometry (HRMS) is critical for verifying molecular weight (251.24 g/mol) .

Q. What are the key safety considerations during experimental handling?

  • Methodology : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste containing reactive intermediates (e.g., ketone or ester groups) must be segregated and disposed of via certified chemical waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant efficacy)?

  • Methodology : The compound’s DPPH scavenging activity (13.4% at 1 μM vs. 92.5% for the control) may vary due to substituent effects or assay conditions . Validate results using dose-response curves and control for solvent interference (e.g., DMSO). Cross-reference with analogs like 4-aryl-4-oxobutanoic acids to identify structure-activity trends .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodology : Stabilize the labile ester group by adjusting pH (near-neutral conditions) and using lyophilization for long-term storage. Encapsulation in liposomes or cyclodextrins can enhance solubility and reduce hydrolysis .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform DFT calculations to map electron density around the methoxycarbonyl and anilino groups, which influence hydrogen bonding and redox activity. Molecular docking can predict interactions with targets like antioxidant enzymes or receptors .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • Methodology : Use HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in H2_2O/acetonitrile) to detect side products (e.g., unreacted aniline intermediates). Limit of detection (LOD) should be ≤0.1% for pharmacopeia-grade material .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
Reactant of Route 2
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4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

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